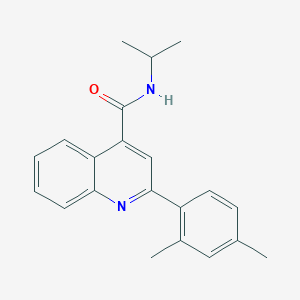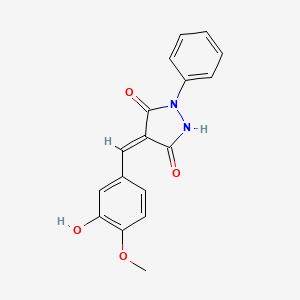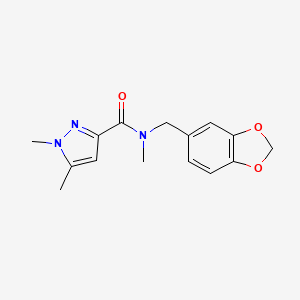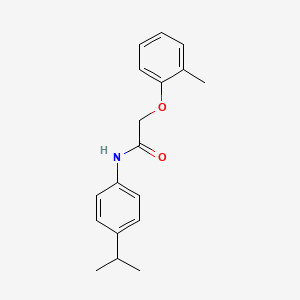
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide, also known as QNZ-46, is a synthetic compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. QNZ-46 belongs to the quinolinecarboxamide family of compounds and has been studied for its anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders. In cancer research, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the nuclear factor-kappa B (NF-κB) pathway. In inflammatory disorders, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide exerts its effects by inhibiting the NF-κB pathway, a signaling pathway that plays a key role in inflammation and cancer. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This results in the inhibition of NF-κB translocation to the nucleus and the subsequent downregulation of NF-κB target genes.
Biochemical and Physiological Effects
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In cancer models, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammatory models, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a favorable pharmacokinetic profile, making it a viable compound for in vivo studies. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been extensively studied in various models, providing a wealth of data for researchers. However, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide also has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has a narrow therapeutic window, meaning that it may have toxic effects at higher doses.
Orientations Futures
For 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide research include the development of analogs with improved pharmacological properties, investigation of 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide in combination with other therapeutic agents, and further investigation of its safety and efficacy in humans.
Méthodes De Synthèse
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to produce 2-(2,4-dimethylphenyl)-3-oxobutanoic acid. This intermediate is then reacted with isopropylamine to produce 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide. The synthesis of 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been optimized for high yield and purity, making it a viable compound for scientific research.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-13(2)22-21(24)18-12-20(16-10-9-14(3)11-15(16)4)23-19-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIGJBIPMKNMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)

![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)


![3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)






![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)